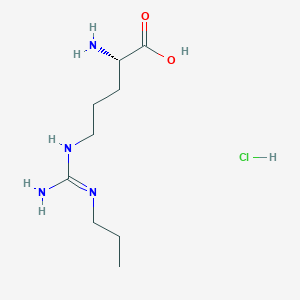

Nomega-Propyl-L-arginine (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nomega-Propyl-L-arginine hydrochloride is a selective, reversible neuronal nitric oxide synthase (nNOS) inhibitor . It is a potent, competitive, and highly selective inhibitor of nNOS, with a Ki of 57 nM . It displays a 149-fold selectivity for nNOS over endothelial NOS (eNOS) .

Synthesis Analysis

Nomega-Propyl-L-arginine hydrochloride is synthesized and is available in solid form . The exact synthesis process is not mentioned in the search results.Molecular Structure Analysis

The empirical formula of Nomega-Propyl-L-arginine hydrochloride is C9H20N4O2 . Its molecular weight is 216.28 (free base basis) .Physical And Chemical Properties Analysis

Nomega-Propyl-L-arginine hydrochloride is a solid substance . It is soluble in water up to 100 mM . Its molecular weight is 252.74 .Relevant Papers One relevant paper mentions that Nomega-Propyl-L-arginine hydrochloride blocks the effects of phencyclidine on prepulse inhibition and locomotor activity in mice .

Aplicaciones Científicas De Investigación

Reduction of Nomega-Hydroxy-L-Arginine to L-Arginine

Research has shown that Nomega-Hydroxy-L-arginine, an intermediate in nitric oxide formation from L-arginine, can be reduced to L-arginine. This reaction is catalyzed by liver microsomes and mitochondria in both pigs and humans. This pathway is important for considering the use of Nomega-Hydroxy-L-arginine as a precursor for nitric oxide (Clement, Kunze, & Heberling, 2006).

Nitric Oxide Synthase and Angiogenesis

Nomega-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, was found to block vascular endothelial growth factor (VEGF)-induced angiogenesis, but not basic fibroblast growth factor (bFGF)-induced angiogenesis. This suggests that nitric oxide is a critical downstream component of VEGF-induced angiogenesis, highlighting the potential of targeting the nitric oxide synthase/guanylate cyclase pathway in tumor angiogenesis control (Ziche et al., 1997).

Synthetic Approaches to Nomega-Methylated L-Arginine

Research into synthetic approaches to Nomega-Methylated arginines, such as asymmetric dimethyl-L-arginine (ADMA) and monomethyl-l-arginine (NMMA), has expanded due to their roles as potent physiological inhibitors of nitric oxide synthases (NOSs). These compounds have potential pharmaceutical relevance, leading to the development of synthetic schemes for various derivatives (Schade et al., 2008).

Neuronal Selective Nitric Oxide Synthase Inhibition

The neuronal selective nitric oxide synthase (NOS) inhibitor, Nomega-propyl-L-arginine, was found to block behavioral effects induced by phencyclidine in mice, such as the disruption of prepulse inhibition and stimulation of locomotor activity. This highlights its potential role in modulating behaviors associated with schizophrenia (Klamer, Engel, & Svensson, 2004).

L-Arginine-NO Pathway and CNS Oxygen Toxicity

The L-arginine-nitric oxide pathway has been implicated in the pathogenesis of hyperoxia-induced seizures. Agents controlling nitric oxide levels, like Nomega-nitro-L-arginine methyl ester (L-NAME), have been used to study their effects on seizures, suggesting a complex role of NO in central nervous system oxygen toxicity (Bitterman & Bitterman, 1998).

Mecanismo De Acción

Target of Action

N|O-Propyl-L-arginine (hydrochloride), also known as Nomega-Propyl-L-arginine (hydrochloride), is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS) . The primary targets of N|O-Propyl-L-arginine (hydrochloride) are neuronal nitric oxide synthase (nNOS) and, to a lesser extent, endothelial nitric oxide synthase (eNOS) .

Mode of Action

N|O-Propyl-L-arginine (hydrochloride) interacts with its targets by competitively inhibiting the action of nNOS. It binds to the active site of nNOS, preventing the normal substrate, L-arginine, from binding, thereby inhibiting the production of nitric oxide .

Biochemical Pathways

The inhibition of nNOS by N|O-Propyl-L-arginine (hydrochloride) affects the nitric oxide pathway. Nitric oxide is a crucial cellular signaling molecule involved in many physiological and pathological processes. It is a powerful vasodilator with a short half-life of a few seconds in the blood. Long-term potentiation in the neurons is also affected by NO acting as a secondary messenger .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body

Result of Action

The inhibition of nNOS by N|O-Propyl-L-arginine (hydrochloride) results in a decrease in the production of nitric oxide. This can have various effects on the body, depending on the specific physiological context. For example, it can lead to a decrease in vasodilation and influence neurotransmission .

Propiedades

IUPAC Name |

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPXYHYMXLUNPN-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NCCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)